Methyl 3-amino-5-fluoropicolinate
Overview
Description
“Methyl 3-amino-5-fluoropicolinate” is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is methyl 3-amino-5-fluoro-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 2-bromo-5-fluoropyridin-3-amine, Et3N, and Pd (dppf)Cl2 in MeOH under CO (2 MPa) at 80° C for 50 hours . The yield of this reaction is 64.5% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7FN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Subheading Synthesis of Novel Fluoropicolinate Herbicides
Methyl 3-amino-5-fluoropicolinate has been utilized in the synthesis of novel fluoropicolinate herbicides. The synthesis process involved a cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the production of 4-amino-5-fluoropicolinates. This method facilitated the creation of picolinic acids with diverse alkyl or aryl substituents, which showed potential as herbicides (Johnson et al., 2015).
Applications in Antibacterial Agents
Subheading Novel Antibacterial 8-Chloroquinolone Derivatives
The compound has been a part of the design in the development of novel antibacterial agents. Specifically, it has been used in the creation of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones. One such compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing treatments like trovafloxacin (Kuramoto et al., 2003).
Development of Anticancer Agents
Subheading Synthesis of Anticancer Agents
In the realm of anticancer research, this compound derivatives have been synthesized and evaluated for their antitumor activities. These compounds showed promising inhibitory activities against various human cancer cell lines, indicating their potential as effective anticancer agents (Fang et al., 2016).
Other Scientific Applications
Subheading Diverse Scientific Applications
The compound's derivatives have been explored in various other scientific applications, such as neurokinin-1 receptor antagonists for potential use in treating conditions like depression (Harrison et al., 2001), and as part of formulations for treating fungal diseases in animals (Ohloblina et al., 2022). It has also been involved in the synthesis of fluorescent sensors for metal ion detection, showcasing its versatility in various scientific research fields (Wang et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with this compound include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Properties
IUPAC Name |
methyl 3-amino-5-fluoropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNPGDFUPKRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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